molecular formula C17H14ClF2NO5S2 B12624330 C17H14ClF2NO5S2

C17H14ClF2NO5S2

Cat. No.: B12624330
M. Wt: 449.9 g/mol
InChI Key: MKPVHGGRRVTCKQ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H14ClF2NO5S2 is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H14ClF2NO5S2 involves multiple steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions are used to introduce chlorine and fluorine atoms into the molecule.

    Sulfonation Reactions: Sulfonation is employed to attach sulfonyl groups to the aromatic rings.

    Amidation Reactions: Amidation is used to form the amide bond in the molecule.

Industrial Production Methods

Industrial production of This compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C17H14ClF2NO5S2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen atoms in the molecule can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.

Scientific Research Applications

C17H14ClF2NO5S2: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C17H14ClF2NO5S2 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

C17H14ClF2NO5S2: can be compared with other similar compounds such as:

    C17H17Cl2NO5S2: This compound has similar structural features but differs in the number of chlorine and fluorine atoms.

    C17H14ClF2NO4S2: This compound lacks one oxygen atom compared to .

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClF2NO5S2

Molecular Weight

449.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluorobenzamide

InChI

InChI=1S/C17H14ClF2NO5S2/c18-14-7-10(1-3-16(14)20)21-17(22)13-8-11(2-4-15(13)19)28(25,26)12-5-6-27(23,24)9-12/h1-4,7-8,12H,5-6,9H2,(H,21,22)

InChI Key

MKPVHGGRRVTCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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